![molecular formula C10H8N2O3 B1626842 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid CAS No. 53242-52-7](/img/structure/B1626842.png)
2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid
Overview
Description
“2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C10H8N2O3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid” can be represented by the InChI code 1S/C10H8N2O3/c13-9-2-1-7 (5-8 (9)10 (14)15)12-4-3-11-6-12/h1-6,13H, (H,14,15) . This indicates that the compound contains an imidazole ring attached to a benzoic acid group with a hydroxy substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid” include a molecular weight of 204.19 . The compound is a powder at room temperature .Scientific Research Applications
Corrosion Inhibition : Benzimidazole derivatives based on hydroxyquinoline, similar in structure to 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, have been found to be effective as corrosion inhibitors for steel in acidic environments. Such compounds show high efficiency, with some reaching an inhibitory efficiency of 97.7% (Rbaa et al., 2020).
Chemosensors for Cyanide and Mercury Ions : Imidazole-based chemosensors, including derivatives of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, have been developed for the detection of cyanide and mercury ions. These compounds show fluorescence quenching upon interaction with these ions, making them useful for environmental monitoring and safety applications (Emandi et al., 2018).
Antimicrobial Studies : Newer imidazole analogs, including those related to 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, have been synthesized and studied for their antimicrobial properties. Some of these compounds have shown potent activity against pathogenic fungi and bacteria, suggesting potential applications in the development of new antimicrobial agents (Dahiya, 2008).
Coordination Polymers : Derivatives of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid have been used to create coordination polymers with interesting properties. These polymers have applications in areas like luminescence and magnetic properties, which can be useful in materials science and nanotechnology (He et al., 2020).
Catalysis : Imidazole derivatives, closely related to 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, have been studied for their catalytic properties. For example, a complex containing an imidazole derivative has been shown to catalyze the addition of arylboronic acids to enones, highlighting potential applications in organic synthesis and drug development (Peñafiel et al., 2012).
Sensors for Reactive Oxygen Species : Novel fluorescence probes based on benzoic acid derivatives, including imidazole-related compounds, have been developed for detecting reactive oxygen species. Such probes are significant for studying biological and chemical processes related to oxidative stress (Setsukinai et al., 2003).
Anticancer Research : Benzimidazole-based Schiff base copper(II) complexes, related to 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, have been synthesized and studied for their potential anticancer activity. These compounds have shown significant effects on various cancer cell lines, offering insights into new therapeutic avenues (Paul et al., 2015).
Metal–Organic Frameworks for Drug Delivery : Zinc-organic frameworks utilizing imidazole-containing ligands, similar to 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, have been developed for drug delivery applications. Such frameworks have been used to load and release drugs like 5-fluorouracil, highlighting their potential in targeted therapy (Qin et al., 2022).
Safety and Hazards
Future Directions
The future directions for research on “2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid” and other imidazole derivatives could involve further exploration of their synthesis methods and biological activities. Given their broad range of biological properties, these compounds have the potential to be developed into new drugs .
Mechanism of Action
Target of Action
It is known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The specific interactions and resulting changes would depend on the particular target and biological activity.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects would depend on the specific pathway and biological activity.
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that the effects could be diverse .
properties
IUPAC Name |
2-hydroxy-5-imidazol-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-2-1-7(5-8(9)10(14)15)12-4-3-11-6-12/h1-6,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDMDOUWGCCDRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499242 | |
Record name | 2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53242-52-7 | |
Record name | 2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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